1-Hexen-5-yn-3-ol
Overview
Description
1-Hexen-5-yn-3-ol is an organic compound with the molecular formula C₆H₈O and a molecular weight of 96.1271 g/mol . It is characterized by the presence of both an alkene and an alkyne functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
1-Hexen-5-yn-3-ol can be synthesized through various methods. One common synthetic route involves the reaction of propargyl alcohol with acetylene in the presence of a base . Industrial production methods often utilize catalytic processes to ensure high yield and purity. For example, the selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol using a bimetallic heterogeneous catalyst on alumina is a notable method .
Chemical Reactions Analysis
1-Hexen-5-yn-3-ol undergoes a variety of chemical reactions due to its dual unsaturation. Some of the key reactions include:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can convert the alkyne and alkene groups to alkanes using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hexen-5-yn-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is involved in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-Hexen-5-yn-3-ol involves its interaction with various molecular targets. For instance, its alkyne group can participate in click chemistry reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions and are used in bioconjugation and drug development .
Comparison with Similar Compounds
1-Hexen-5-yn-3-ol can be compared with other similar compounds such as 5-Hexen-1-yn-3-ol and 3-Hexyn-1-ol. While all these compounds contain both alkene and alkyne groups, their structural differences lead to variations in reactivity and applications. For example, 3-Hexyn-1-ol is commonly used in the synthesis of lactones and alkaloids, whereas this compound is more versatile in click chemistry applications .
Properties
IUPAC Name |
hex-1-en-5-yn-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-3-5-6(7)4-2/h1,4,6-7H,2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJCNVHJONGZRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC#C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473948 | |
Record name | 1-Hexen-5-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1573-66-6 | |
Record name | 1-Hexen-5-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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